molecular formula C39H62NO15+ B1250553 Fumonisin FP2 CAS No. 182063-59-8

Fumonisin FP2

Cat. No. B1250553
M. Wt: 784.9 g/mol
InChI Key: UJUDXXXTXOWVKA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Fumonisin FP2, also known as fumonisin FP(2), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP2 is primarily located in the cytoplasm.

Scientific Research Applications

Fumonisin Biosynthesis and Genetic Analysis

  • Fumonisins, including FP2, are produced by Fusarium species and are important in agricultural contexts. Research has focused on the biosynthetic pathways of these mycotoxins. Studies like that of Ding, Bojja, and Du (2004) explored the role of specific genes, such as FUM3, in the biosynthesis of fumonisins, showing their critical role in the production of these compounds (Ding, Bojja, & Du, 2004).

Fumonisins and Human Health

  • Studies have investigated the impact of fumonisins on human health, such as their interference with folate transport and implications for neural tube defects. Marasas et al. (2004) proposed that fumonisins could be a risk factor for neural tube defects, based on their disruption of sphingolipid metabolism and folate utilization (Marasas et al., 2004).

Fumonisins in Aquaculture

  • Fumonisins also affect aquaculture, impacting fish health and gene expression. Silva et al. (2019) demonstrated that fumonisin alters the expression of IGF-1 and GHR genes in Nile tilapia, influencing growth and development (Silva et al., 2019).

Agricultural Impact and Resistance

  • In agriculture, fumonisins pose a threat to crops like corn. Clements et al. (2004) identified corn inbreds with resistance to fumonisin accumulation, which is vital for preventing crop losses and ensuring food safety (Clements et al., 2004).

Fumonisins in Animal Development

  • Fumonisins impact animal development, as shown by Tomaszewska et al. (2021), who found that prenatal exposure to fumonisins negatively affects bone development in offspring, indicating the toxin's wide-ranging biological effects (Tomaszewska et al., 2021).

Detoxification Strategies

  • Research into detoxification methods for fumonisins is ongoing. Wang et al. (2023) identified novel enzymes capable of reducing fumonisin toxicity, which is crucial for improving food and feed safety (Wang et al., 2023).

properties

CAS RN

182063-59-8

Product Name

Fumonisin FP2

Molecular Formula

C39H62NO15+

Molecular Weight

784.9 g/mol

IUPAC Name

2-[2-[6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

InChI

InChI=1S/C39H61NO15/c1-5-6-13-25(3)37(55-36(49)21-28(39(52)53)19-34(46)47)32(54-35(48)20-27(38(50)51)18-33(44)45)17-24(2)12-9-7-8-10-14-29(41)22-31(43)26(4)40-16-11-15-30(42)23-40/h11,15-16,23-29,31-32,37,41,43H,5-10,12-14,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1

InChI Key

UJUDXXXTXOWVKA-UHFFFAOYSA-O

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

synonyms

fumonisin FP(2)
fumonisin FP2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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